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Compound of Interest

Compound Name: 2-Oxocyclohexanecarbonitrile

Cat. No.: B1296243 Get Quote

In the landscape of organic synthesis and medicinal chemistry, the strategic functionalization of

cyclic scaffolds is a cornerstone of molecular design. 2-Cyanocyclohexanone, a derivative of

cyclohexanone, emerges as a molecule of significant interest. It combines the reactivity of a

ketone with the unique electronic properties of a nitrile group, all positioned on a

conformationally well-defined six-membered aliphatic ring. The juxtaposition of an electron-

withdrawing ketone and a nitrile group at the alpha-position creates a highly activated

methylene bridge, rendering the alpha-proton exceptionally acidic. This structural feature

transforms 2-cyanocyclohexanone into a versatile precursor for a wide array of more complex

molecular architectures, making it a valuable intermediate for researchers in drug discovery

and materials science.

While extensive, publicly available experimental data for 2-cyanocyclohexanone is limited, its

physicochemical profile can be thoroughly understood by dissecting its structural components,

drawing parallels with analogous compounds, and applying fundamental principles of physical

organic chemistry. This guide provides a comprehensive exploration of these properties,

focusing not just on theoretical values but on the robust experimental methodologies required

for their empirical determination. We will delve into the causality behind experimental choices,

offering field-proven insights for its synthesis, characterization, and safe handling.

Section 1: Molecular Structure and Inherent
Chemical Features
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The reactivity and physical properties of 2-cyanocyclohexanone are a direct consequence of its

molecular architecture. Understanding this structure is the first step in predicting its behavior in

chemical and biological systems.

Key Structural Elements:

Cyclohexane Ring: Provides a non-planar, three-dimensional scaffold.

Ketone (C=O): A polar functional group that acts as a hydrogen bond acceptor and imparts a

dipole moment. It is a key reactive site for nucleophilic addition.

Nitrile (C≡N): A strongly polar and electron-withdrawing group that influences the acidity of

the adjacent C-H bond. It can be hydrolyzed to a carboxylic acid or reduced to an amine,

offering synthetic versatility.

A critical feature of 2-cyanocyclohexanone is its existence in a tautomeric equilibrium between

the keto and enol forms. The presence of two electron-withdrawing groups (ketone and nitrile)

flanking the α-carbon significantly stabilizes the conjugate base (enolate) through resonance,

thereby increasing the acidity of the α-proton and favoring enolization more than in

unsubstituted cyclohexanone.

Table 1: Computed Molecular Properties of 2-
Cyanocyclohexanone

Property Value Source

Molecular Formula C₇H₉NO -

Molecular Weight 123.15 g/mol -

Exact Mass 123.068414 Da -

Topological Polar Surface Area 40.9 Å² Computed

Hydrogen Bond Acceptor

Count
2 Computed

Hydrogen Bond Donor Count 0 Computed
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Section 2: Core Physicochemical Properties: An
Evidence-Based Estimation
Direct experimental values for many of 2-cyanocyclohexanone's properties are not cataloged in

major databases. However, we can deduce a reliable profile by comparing it to the well-

characterized parent compound, cyclohexanone, and other α-substituted derivatives.

Table 2: Estimated Physicochemical Properties
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Property Estimated Value
Rationale & Comparative
Analysis

Appearance Colorless to pale yellow liquid

Similar to cyclohexanone and

other substituted derivatives.

[1][2]

Boiling Point > 156 °C (at 760 mmHg)

The addition of a polar nitrile

group significantly increases

the dipole moment compared

to cyclohexanone (b.p. 155.6

°C), leading to stronger

intermolecular forces and a

higher boiling point.[2][3][4][5]

For comparison, 2-

chlorocyclohexanone has a

boiling point of 82-83 °C at a

reduced pressure of 10 mmHg.

[6]

Melting Point Not readily predicted

Will depend on crystal packing

efficiency; likely lower than

room temperature.

Cyclohexanone melts at -47

°C.[2][3][5]

Solubility

Sparingly soluble in water;

miscible with common organic

solvents (e.g., ethanol, ether,

acetone, ethyl acetate).

The polar ketone and nitrile

groups allow for some

aqueous solubility, but the

seven-carbon hydrocarbon

structure limits it. High

miscibility with organic solvents

is expected, similar to

cyclohexanone.[2][5]

pKa (of α-proton) ~11-13 This is the most significant

chemical property. The α-

proton is positioned between

two electron-withdrawing

groups, which stabilize the
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resulting carbanion via

resonance. This acidity is

substantially higher than that

of cyclohexanone (~17). The

pKa is expected to be in the

range of other β-dicarbonyl or

related compounds.[7][8]

Section 3: Spectroscopic and Spectrometric
Characterization: A Practical Guide
Accurate structural confirmation and purity assessment are paramount. The following sections

detail the principles and standardized protocols for the comprehensive characterization of 2-

cyanocyclohexanone.

Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is the primary technique for identifying the key

functional groups. The diagnostic value lies in the unique vibrational frequencies of the

carbonyl (C=O) and nitrile (C≡N) bonds, which appear in distinct, uncongested regions of the

spectrum. The position of the C=O stretch can also provide insight into ring strain and the

electronic effects of the adjacent nitrile group.

Expected Absorptions:

C-H stretching (alkane): 2850-3000 cm⁻¹

C≡N stretching (nitrile): 2240-2260 cm⁻¹ (a sharp, medium-to-strong intensity peak)

C=O stretching (ketone): ~1715-1725 cm⁻¹ (a very strong, sharp peak). The frequency may

be slightly elevated from that of cyclohexanone (~1715 cm⁻¹) due to the electron-

withdrawing effect of the α-cyano group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-

moistened wipe (e.g., isopropanol) and allowing it to dry completely.
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Background Scan: Acquire a background spectrum of the empty ATR stage. This is a self-

validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic

absorbance of the crystal.

Sample Application: Place a single drop of the liquid 2-cyanocyclohexanone sample directly

onto the center of the ATR crystal.

Acquisition: Lower the pressure arm to ensure good contact between the sample and the

crystal. Initiate the sample scan (typically 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient).[9]

Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent.

Visualization: IR Spectroscopy Workflow

Preparation Acquisition Post-Analysis

Clean ATR Crystal Acquire Background
(Self-Validation) Apply Sample Drop Initiate Scan

(16-32 scans, 4 cm⁻¹ res)
Process Spectrum

(Baseline & ATR Correction) Clean Crystal

Click to download full resolution via product page

Caption: Standard workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR provides the definitive connectivity map of the molecule. ¹H NMR

reveals the number of unique proton environments and their neighboring protons through spin-

spin coupling, while ¹³C NMR identifies the number of unique carbon environments. For a

substituted cyclohexane, predicting the exact chemical shifts and coupling constants is

complex due to conformational dynamics, but key diagnostic signals can be readily identified.

Predicted ¹H NMR Signals (in CDCl₃):

α-proton (CH(CN)C=O): ~3.5-3.8 ppm. This single proton is deshielded by both adjacent

functional groups and will likely appear as a triplet or doublet of doublets, depending on the
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coupling to the two protons on the adjacent methylene group.

Cyclohexane ring protons (CH₂): ~1.7-2.6 ppm. These 8 protons will appear as a series of

complex, overlapping multiplets.

Predicted ¹³C NMR Signals (in CDCl₃):

Carbonyl carbon (C=O): ~200-205 ppm. Significantly downfield, but may be slightly shielded

compared to cyclohexanone (~212 ppm) due to the α-substituent.

Nitrile carbon (C≡N): ~115-120 ppm.

α-carbon (CH-CN): ~45-55 ppm.

Cyclohexane ring carbons (CH₂): ~25-40 ppm.

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh ~5-10 mg of 2-cyanocyclohexanone and dissolve it in

~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Validation: The use of a deuterated solvent containing a known amount of an internal

standard (e.g., tetramethylsilane, TMS, at 0 ppm) provides a self-validating reference point

for the chemical shift scale.

Acquisition: Insert the tube into the NMR spectrometer. Perform shimming to optimize

magnetic field homogeneity. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.

For full structural assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-

¹³C correlation) are highly recommended.

Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and, through

fragmentation analysis, corroborating structural information. Electron Ionization (EI) is a
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common, high-energy technique that induces reproducible fragmentation, creating a

"fingerprint" for the molecule.

Expected Results:

Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight of C₇H₉NO.

Key Fragments: Expect fragmentation patterns typical of cyclic ketones and nitriles.

Common losses might include:

Loss of HCN (m/z = 96)

Loss of CO (m/z = 95)

Alpha-cleavage on either side of the carbonyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent like ethyl acetate or dichloromethane.

GC Method Setup:

Column: Use a standard non-polar column (e.g., HP-5MS) or a mid-polar column for better

peak shape.

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp at 10-20 °C/min

to a final temperature of ~250 °C. This ensures separation from any impurities or solvent.

MS Method Setup: Set the mass spectrometer to scan a range from m/z 40 to 200 using EI

at 70 eV.

Injection & Acquisition: Inject a small volume (1 µL) of the sample into the GC. The

instrument software will automatically acquire mass spectra across the entire chromatogram.

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to

2-cyanocyclohexanone. This coupling of chromatography with mass spectrometry is a self-
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validating system, ensuring that the mass spectrum obtained corresponds to a pure

compound.[10][11]

Visualization: GC-MS Analysis Workflow

Prepare Dilute Sample
(e.g., 1 mg/mL in Ethyl Acetate)
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(Temperature Ramp)

Ionization
(EI, 70 eV)
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Mass Analyzer
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Ion Beam

Detector
(Electron Multiplier)

Fragment Ions

Data System
(Chromatogram & Mass Spectra)
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Caption: Workflow for structural analysis by GC-MS.
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Section 4: Applications in Drug Discovery and
Organic Synthesis
The true value of 2-cyanocyclohexanone lies in its utility as a synthetic intermediate. Its unique

combination of functional groups allows for diverse and predictable reactivity, making it an

attractive starting point for creating libraries of complex molecules for biological screening.

Alkylation: The highly acidic α-proton can be easily removed by a mild base to form a stable

enolate, which can then be alkylated with high regioselectivity. This is a powerful method for

introducing carbon-carbon bonds.

Precursor to Heterocycles: The 1,3-relationship of the activating groups makes it an ideal

precursor for synthesizing various heterocyclic systems, such as pyrimidines and pyrazoles,

which are common motifs in pharmaceuticals.[12][13]

Functional Group Interconversion: The nitrile group can be converted into an amine or a

carboxylic acid, while the ketone can be transformed into an alcohol or an alkene. This

orthogonal reactivity allows for stepwise elaboration of the molecular scaffold.

The synthesis of novel cyclohexanone derivatives is a vibrant area of research for identifying

compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.[13][14][15]

[16] The structural motif of 2-cyanocyclohexanone serves as a valuable pharmacophore that

can be elaborated upon in the search for new therapeutic agents.

Section 5: Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific

Material Safety Data Sheet (MSDS) for 2-cyanocyclohexanone is not widely available, its

handling precautions can be inferred from related compounds.

Hazards: Assumed to be a skin and eye irritant.[17][18][19] May be harmful if inhaled,

swallowed, or absorbed through the skin, which is typical for organic nitriles and ketones.[18]

[19][20][21]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat.[17][18][20]
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Handling: All manipulations should be conducted in a well-ventilated chemical fume hood to

avoid inhalation of vapors.[19][21] Avoid contact with strong oxidizing agents.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

sources of ignition.[17][21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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